molecular formula C10H11N3O4S3 B5565960 4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5565960
M. Wt: 333.4 g/mol
InChI Key: FJLISSNGOVUPHB-UHFFFAOYSA-N
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Description

4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves the condensation of 4-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHANESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of the thiazole ring and sulfonamide groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-(methanesulfonamido)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S3/c1-19(14,15)12-8-2-4-9(5-3-8)20(16,17)13-10-11-6-7-18-10/h2-7,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLISSNGOVUPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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